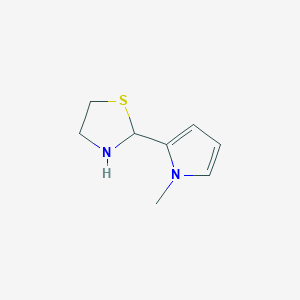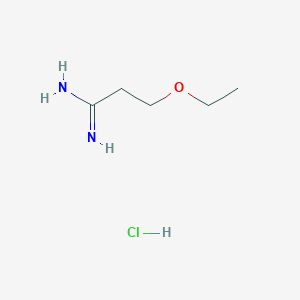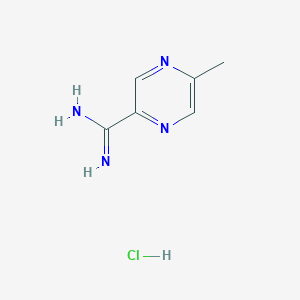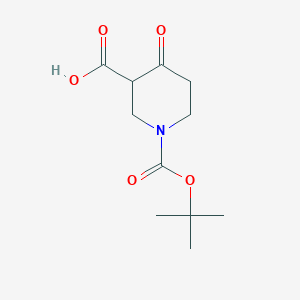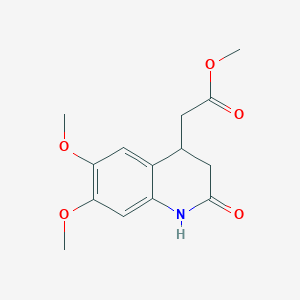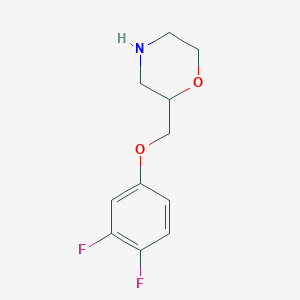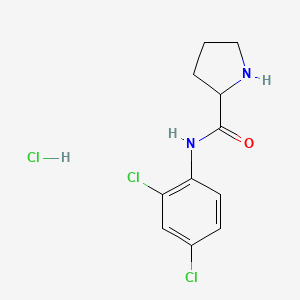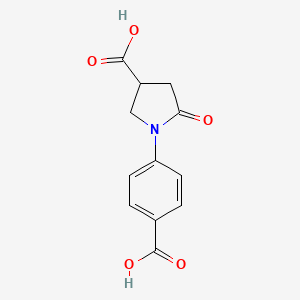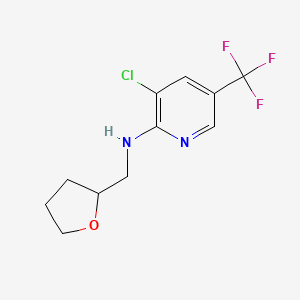
3-chloro-N-(oxolan-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine
Descripción general
Descripción
3-Chloro-N-(oxolan-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine (COTPA) is a chemical compound that has been studied for its potential scientific applications. COTPA can be synthesized via various methods and has been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Efficient PFAS Removal by Amine-Functionalized Sorbents
Amine-containing sorbents, including compounds similar to "3-chloro-N-(oxolan-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine," have been identified as promising materials for the removal of Perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The effectiveness of these sorbents is attributed to electrostatic interactions, hydrophobic interactions, and the specific morphology of the sorbents. This suggests potential environmental applications of such chemicals in water treatment technologies (Ateia et al., 2019).
Synthesis and Structural Properties of Heterocyclic Compounds
The synthesis and investigation of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, which are related to the chemical structure of interest, highlight the versatility of such compounds in forming heterocyclic structures with potential pharmacological applications. These compounds are synthesized through reactions of chloral with substituted anilines, indicating the role of similar chemicals in producing a variety of pharmacologically relevant structures (Issac & Tierney, 1996).
Arylmethylidenefuranones Reactions with Nucleophiles
Reactions of arylmethylidene derivatives with C- and N-nucleophiles demonstrate the chemical reactivity and application of compounds akin to "3-chloro-N-(oxolan-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine" in synthesizing a wide range of compounds. This research showcases how the structural framework of such chemicals can be exploited to create diverse bioactive molecules, further emphasizing their importance in drug discovery and organic synthesis (Kamneva et al., 2018).
Biological Significance of Pyrimidine Appended Optical Sensors
The incorporation of structures similar to the compound of interest in pyrimidine-based optical sensors underlines the biological and medicinal significance of such chemicals. Pyrimidine derivatives, including those related to "3-chloro-N-(oxolan-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine," are highlighted for their applications in developing sensing materials with potential for diagnosing and monitoring various health conditions (Jindal & Kaur, 2021).
Propiedades
IUPAC Name |
3-chloro-N-(oxolan-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2O/c12-9-4-7(11(13,14)15)5-16-10(9)17-6-8-2-1-3-18-8/h4-5,8H,1-3,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDKSWHUMZCISX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(oxolan-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



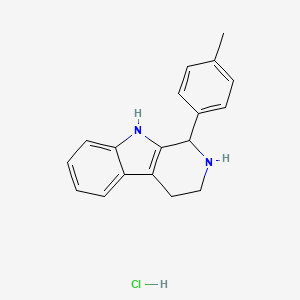
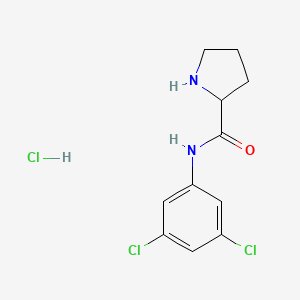
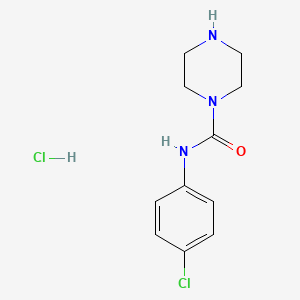
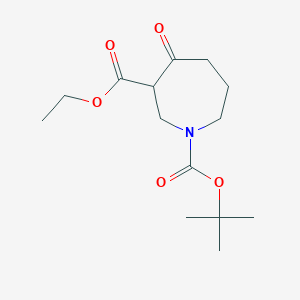
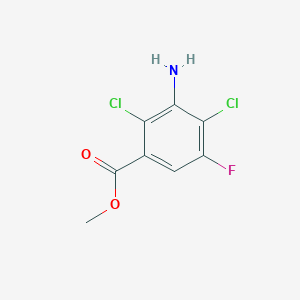
![4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1416747.png)
